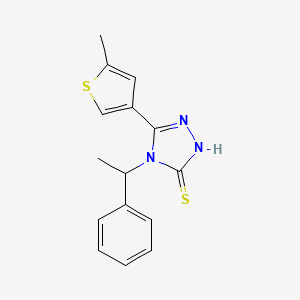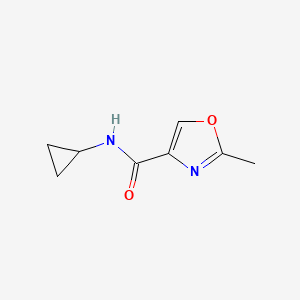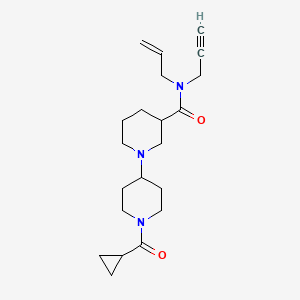
5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in different studies.
Aplicaciones Científicas De Investigación
5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies suggest that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have various pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the potential areas of research is the development of new drugs based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy, inflammation, and microbial infections. Furthermore, studies are needed to assess the safety and toxicity of this compound in vivo, which may pave the way for its clinical use in the future.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. With its promising pharmacological effects, this compound has the potential to become a valuable tool in the development of new drugs and therapies.
Métodos De Síntesis
There are various methods used to synthesize 5-(5-methyl-3-thienyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the commonly used methods involves the reaction of 5-methyl-3-thiophenecarboxylic acid and 1-phenylethylamine with triethyl orthoformate in the presence of triethylamine. The reaction mixture is then heated under reflux for several hours to obtain the desired product.
Propiedades
IUPAC Name |
3-(5-methylthiophen-3-yl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-10-8-13(9-20-10)14-16-17-15(19)18(14)11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTVAHDIKAJGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![ethyl (4-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6020995.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)
![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)


![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)